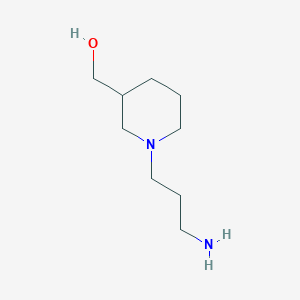

5-乙基-2-(吡咯烷-2-基甲基)吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "5-Ethyl-2-(pyrrolidin-2-ylmethyl)pyridine" is a pyridine derivative that is not directly mentioned in the provided papers. However, the papers do discuss various pyridine and pyrrolidine derivatives, which are relevant to understanding the chemical context and potential reactivity of the compound . Pyridine derivatives are known for their pharmacological properties and are often used in drug development . Pyrrolidine rings are present in many bioactive molecules and are important in medicinal chemistry .

Synthesis Analysis

The synthesis of pyridine derivatives can involve various strategies, including nucleophilic substitution reactions and cycloaddition reactions. For instance, a pyridine derivative with a borate ester group was synthesized through a nucleophilic substitution reaction followed by a Suzuki reaction . Similarly, a pyrrolidine derivative was synthesized from a reaction involving 1-(3-methylthiobut-1-phenyl)pyrrolidine and 4-ethoxy-1,1,1-trifluoro-but-3-en-2-one . These methods could potentially be adapted for the synthesis of "5-Ethyl-2-(pyrrolidin-2-ylmethyl)pyridine" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structures of pyridine and pyrrolidine derivatives are often confirmed by single-crystal X-ray diffraction studies. For example, the crystal structure of a pyridine derivative was stabilized by various intermolecular interactions, including hydrogen bonding and π-π interactions . Similarly, the crystal structure of a pyrrolidine-containing furo[2,3-d]pyrimidine derivative was determined, providing insights into the molecular conformation and packing . These studies are crucial for understanding the three-dimensional arrangement of atoms in the molecule and can influence the compound's reactivity and physical properties.

Chemical Reactions Analysis

Pyridine and pyrrolidine derivatives can participate in a variety of chemical reactions. The reactivity can be influenced by substituents on the pyridine or pyrrolidine rings. For example, a vanadium (III) complex with a pyridine-pyrazole derivative ligand was used as a catalyst for ethylene polymerization, demonstrating the potential of pyridine derivatives in catalysis . The antibacterial activity of carbapenem derivatives with a pyrrolidine moiety was also investigated, showing the influence of substituents on biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine and pyrrolidine derivatives can be characterized by various spectroscopic methods, including NMR, mass spectroscopy, and infrared spectroscopy. For instance, the vibrational spectral studies of a pyridine derivative with a dioxaborolan-2-yl group provided information on the characteristic absorption bands . The crystal structure and vibrational spectra can also be complemented by computational methods such as density functional theory (DFT) calculations to predict electronic properties and molecular interactions .

科学研究应用

1. 钯配合物和小分子活化

合成了涉及吡啶衍生物(包括那些在结构上类似于 5-乙基-2-(吡咯烷-2-基甲基)吡啶)的钯配合物并对其进行了表征。已经研究了这些化合物活化小分子的能力,表明在催化和材料科学中具有潜在应用 (Ojwach, Guzei, & Darkwa, 2009)。

2. 吡啶作为高分子化学中的保护基

吡啶衍生物用作聚合物化学中羧酸的保护基。该应用突出了类似于 5-乙基-2-(吡咯烷-2-基甲基)吡啶的吡啶结构在开发具有选择性脱保护策略的新型聚合物材料中的作用 (Elladiou & Patrickios, 2012)。

3. 四氢吡啶的合成

研究表明吡啶衍生物在高度官能化的四氢吡啶的合成中得到应用。这些衍生自吡啶结构的化合物在各种化学合成应用中显示出潜力 (Zhu, Lan, & Kwon, 2003)。

4. 量子化学研究

与 5-乙基-2-(吡咯烷-2-基甲基)吡啶密切相关的吡咯烷酮衍生物的量子化学研究提供了对它们的电子性质的见解。这些研究对于理解这些化合物在各个科学领域的反应性和潜在应用至关重要 (Bouklah, Harek, Touzani, Hammouti, & Harek, 2012)。

5. 有机合成中的新型级联反应

在有机合成中,吡啶-2-基甲基结构参与新型级联反应。这些反应对于构建复杂分子至关重要,表明吡啶衍生物在合成化学中的重要性 (Li, Chen, Fan, Wei, & Yan, 2019)。

安全和危害

未来方向

The future directions in the research and application of pyridine and pyrrolidine derivatives are vast. They are widely used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals . The development of new synthetic methods and the discovery of new biological activities of these compounds are areas of ongoing research.

属性

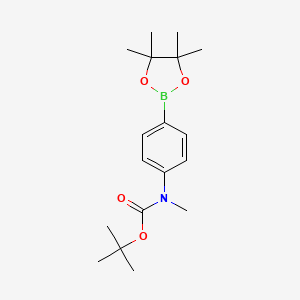

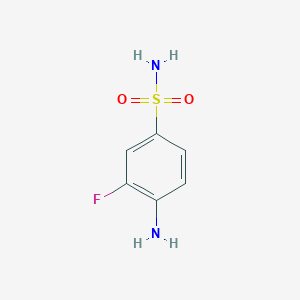

IUPAC Name |

5-ethyl-2-(pyrrolidin-2-ylmethyl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-2-10-5-6-12(14-9-10)8-11-4-3-7-13-11/h5-6,9,11,13H,2-4,7-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXHITMAEHYBQOL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(C=C1)CC2CCCN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Ethyl-2-(2-pyrrolidinylmethyl)pyridine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

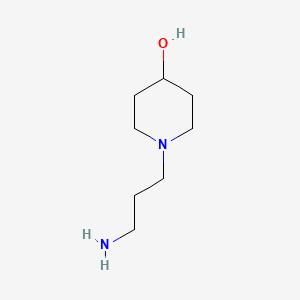

![[1-(2-Aminoethyl)piperidin-2-yl]methanol](/img/structure/B1275162.png)